1-Chlorohexan-2-yl diethylsulfamate

Description

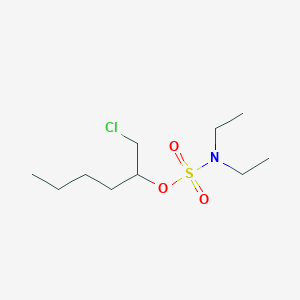

1-Chlorohexan-2-yl diethylsulfamate is a sulfamate ester derivative characterized by a six-carbon alkyl chain with a chlorine substituent at the 1-position and a diethylsulfamate group at the 2-position. Its structure combines sulfamate functionality—a group known for biological activity in enzyme inhibition and prodrug applications—with a halogenated alkyl chain that may confer reactivity in nucleophilic substitution reactions.

Properties

CAS No. |

93293-19-7 |

|---|---|

Molecular Formula |

C10H22ClNO3S |

Molecular Weight |

271.81 g/mol |

IUPAC Name |

1-chlorohexan-2-yl N,N-diethylsulfamate |

InChI |

InChI=1S/C10H22ClNO3S/c1-4-7-8-10(9-11)15-16(13,14)12(5-2)6-3/h10H,4-9H2,1-3H3 |

InChI Key |

IFRIPTVBRYHLFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCl)OS(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chlorohexan-2-yl diethylsulfamate typically involves the reaction of 1-chlorohexane with diethylsulfamic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfamate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chlorohexan-2-yl diethylsulfamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.

Reduction Reactions: Reduction of the chloro group can lead to the formation of hexane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include hexanol, hexylamine, and other substituted hexane derivatives.

Oxidation Reactions: Products include sulfonates and other oxidized sulfur-containing compounds.

Reduction Reactions: Products include hexane and its derivatives.

Scientific Research Applications

1-Chlorohexan-2-yl diethylsulfamate has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chlorohexan-2-yl diethylsulfamate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethylsulfamate group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chloroethylamines (e.g., β-Chloroethyldimethylamine)

- Structure: These compounds feature a shorter two-carbon chain with a chlorine atom and dimethylamine group (e.g., β-(Dimethylamino)ethyl chloride, CAS 107-99-7) .

- Reactivity: Chloroethylamines are known for alkylating properties, forming quaternary ammonium salts under mild conditions. In contrast, the longer carbon chain and sulfamate group in 1-chlorohexan-2-yl diethylsulfamate likely reduce electrophilicity but enhance stability .

- Applications : Chloroethylamines are intermediates in synthesizing pharmaceuticals (e.g., anticholinergics) and surfactants. The sulfamate group in the target compound may expand utility toward sulfonamide-based drugs or prodrugs.

Chlorophenols

- Structure: Chlorophenols (e.g., 2,4-dichlorophenol) contain aromatic rings with chlorine substituents, differing from the aliphatic sulfamate ester structure of the target compound .

- Environmental Impact: Chlorophenols are regulated due to toxicity and persistence. The aliphatic nature of this compound may reduce bioaccumulation risks but requires validation through ecotoxicological studies .

- Industrial Use: Chlorophenols are used as preservatives, whereas sulfamates are more common in medicinal chemistry.

Hypothetical Data Table for Comparative Analysis

Note: The following table is speculative due to lack of direct evidence.

Recommendations :

- Consult specialized databases (e.g., SciFinder, Reaxys) for synthesis protocols.

- Perform computational modeling to predict reactivity and toxicity.

- Explore analogs like diethyl sulfamates with varying alkyl chain lengths for structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.